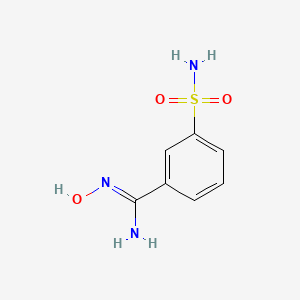

N'-hydroxy-3-sulfamoylbenzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

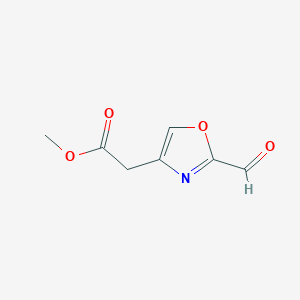

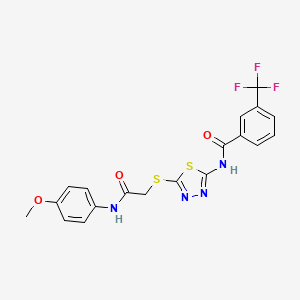

“N’-hydroxy-3-sulfamoylbenzimidamide” is a chemical compound with the molecular formula C7H9N3O3S . It has a molecular weight of 215.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of “N’-hydroxy-3-sulfamoylbenzimidamide” or similar compounds often involves reactions with hydroxylamine . For instance, N-hydroxy peptides can be prepared on solid support and the impact of backbone N-hydroxylation on secondary structure stability can be evaluated .科学的研究の応用

Bioactivation and Toxicity

N'-hydroxy-3-sulfamoylbenzimidamide's metabolite, 3-N-acetylcysteine-NBP, suggests its role in the formation of a reactive metabolite and its association with hepatotoxicity. The bioactivation mechanism involves sulfation leading to the formation of highly reactive electrophilic cations, which can either detoxify or cause side effects in hepatocellular proteins (Diao et al., 2014).

Synthesis and Chemical Properties

The substance is involved in the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, indicating its utility in organic synthesis. The process involves acylation with aromatic and heterocyclic sulfocarboxylic acid dichlorides, highlighting its role in selective chemical reactions (Agat’ev et al., 2015).

Biological Screening and DNA Interaction

Studies on Schiff base compounds, including this compound, show significant biological activities such as antibacterial, antifungal, antioxidant, and cytotoxic properties. They also exhibit interaction with SS-DNA through intercalation mode, indicating potential in pharmacological research (Sirajuddin et al., 2013).

Antitumor Applications

Research into sulfonamide-focused libraries, including compounds similar to this compound, reveals their potential as antitumor agents. They have been tested in cell-based screens, providing insights into drug-sensitive cellular pathways and the pharmacophore structure essential for their antitumor activity (Owa et al., 2002).

Environmental Impact and Degradation

The environmental persistence of sulfonamide antibiotics, including compounds like this compound, raises concerns about antibiotic resistance propagation. Microbial strategies such as ipso-hydroxylation and subsequent fragmentation are investigated for their potential to eliminate these compounds from the environment (Ricken et al., 2013).

Protein Interaction Studies

Studies on protein interaction, like the binding of p-hydroxybenzoic acid esters to bovine serum albumin, provide insights into the nature of binding mechanisms, which could be crucial for understanding the interaction of this compound with biological molecules (Jun et al., 1971).

Antimicrobial Activity

Compounds like this compound are associated with antimicrobial properties. Studies on novel pyrrolin-2-ones, which are structurally similar, demonstrate their effectiveness against bacterial and fungal strains, indicating a broader application in antimicrobial research (Akbari et al., 2022).

Cross-Linking Reagents in Biochemistry

N-hydroxysulfosuccinimide, closely related to this compound, is used as a hydrophilic ligand in the preparation of active esters for protein cross-linking. This indicates its utility in biochemical research involving protein modification (Staros, 1982).

作用機序

Target of Action

N-hydroxy peptides, which are structurally related to n’-hydroxy-3-sulfamoylbenzimidamide, have been found to exhibit unique conformational preferences and biological activities . They are known to interact with various enzymes and receptors, influencing a range of biochemical processes .

Mode of Action

N-hydroxy peptides, a related class of compounds, are known to interact with their targets in a unique manner . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .

Biochemical Pathways

N-hydroxy peptides, which are structurally related, are known to influence a variety of biochemical pathways . They are involved in the production of secondary metabolites, such as siderophores or antimicrobial agents .

Result of Action

N-hydroxy peptides, a related class of compounds, are known to exhibit potent antibacterial properties, cancer cell cytotoxicity, or activity against endogenous hormone receptors .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

特性

IUPAC Name |

N'-hydroxy-3-sulfamoylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFFNQHRAGHQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

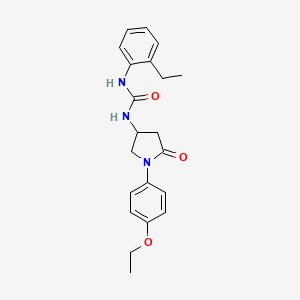

![N-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B3014853.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014854.png)

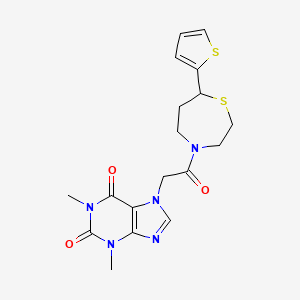

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B3014859.png)

![N-(4-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3014860.png)

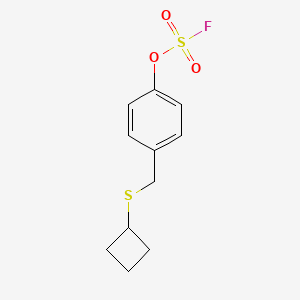

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)